3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone
Description
3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone is a synthetic organic compound featuring a ketone-linked indolinyl core substituted at position 5 with a morpholine sulfonyl group and a 3-methoxyphenyl aromatic moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
(3-methoxyphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-17-4-2-3-16(13-17)20(23)22-8-7-15-14-18(5-6-19(15)22)28(24,25)21-9-11-27-12-10-21/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLMKHRAJVMTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolinyl Core: The indolinyl core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be attached through sulfonylation reactions, where a sulfonyl chloride reacts with morpholine in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Analysis of Structural Differences and Implications
Core Structure and Functional Groups
- Target Compound vs. 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl Piperazinyl Ketone: Both share a ketone-linked aromatic system and a morpholine sulfonyl group. The 3-methoxyphenyl vs. 4-chloro-3-(morpholinylsulfonyl)phenyl substitution alters electronic properties: methoxy is electron-donating, while chloro is electron-withdrawing, which could influence solubility and reactivity .
Morpholine Functionalization
- Target Compound vs. Sulfonation typically increases hydrophilicity, suggesting the target may have a lower logP (improved aqueous solubility) compared to the carboxamide analog .
Methoxyphenyl Derivatives
- Target Compound vs. 3-(4-Methoxyphenyl)pyrazole :
- The methoxy group’s position (meta in the target vs. para in the pyrazole derivative) affects steric and electronic interactions. Para-substitution often maximizes resonance effects, while meta-substitution may reduce symmetry and alter binding interactions in molecular recognition processes .
Biological Activity
3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing current findings, mechanisms of action, and future research directions.
Anticancer Properties
Research indicates that 3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone exhibits notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.
- Apoptosis Induction : The compound promotes programmed cell death through the activation of pro-apoptotic factors and the suppression of anti-apoptotic proteins.
- Cell Cycle Arrest : Studies suggest that it can induce G1 phase arrest in the cell cycle, thereby preventing further division of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates antimicrobial activity against a range of bacterial and fungal pathogens. The observed effects include:
- Inhibition of bacterial growth, particularly against gram-positive bacteria.
- Antifungal activity, with effective inhibition of common fungal strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of gram-positive bacteria | |
| Mechanism | Enzyme inhibition and apoptosis induction |
Case Study 1: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), treatment with 3-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its role as an apoptosis inducer.
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against C. albicans, indicating promising potential for therapeutic applications in infectious diseases.
Future Directions
While initial findings are promising, further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity.
- Mechanistic Studies : Detailed investigations into molecular interactions and pathways affected by the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
